4-Butylaniline

Catalog No.
S748782
CAS No.
104-13-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylaniline

CAS Number

104-13-2

Product Name

4-Butylaniline

IUPAC Name

4-butylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3

InChI Key

OGIQUQKNJJTLSZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCC1=CC=C(C=C1)N

The exact mass of the compound 4-Butylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Butylaniline is a para-alkyl-substituted aromatic amine utilized extensively as a precursor in materials science, specialized chemical synthesis, and biochemical research . Its most prominent industrial role is serving as the primary amine building block for N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a foundational room-temperature nematic liquid crystal . Beyond liquid crystals, the compound is highly valued in the synthesis of high-efficiency corrosion inhibitors, amidine-based lubricating oil antioxidants, and specialized monolithic materials for capillary liquid chromatography. The presence of the linear four-carbon alkyl chain at the para position imparts distinct hydrophobic, steric, and anisotropic properties compared to unsubstituted aniline, making it a critical selection for applications requiring precise molecular alignment or enhanced surface-active shielding .

Substituting 4-butylaniline with shorter-chain analogs (such as aniline or 4-ethylaniline) or branched isomers (such as 4-tert-butylaniline) fundamentally compromises downstream product performance[1]. In liquid crystal synthesis, the linear butyl chain is strictly required to maintain the rod-like molecular geometry (anisotropy) that stabilizes the nematic mesophase at room temperature; bulky tert-butyl groups disrupt this alignment, preventing mesophase formation entirely [1]. Similarly, in the formulation of corrosion inhibitors, the linear para-butyl group provides an optimal balance of electron-donating inductive effects and hydrophobic surface shielding[2]. Shorter alkyl chains fail to provide sufficient hydrophobic barrier thickness, while branched chains introduce steric hindrance that prevents dense packing of the inhibitor molecules on metal surfaces, leading to significantly lower inhibition efficiencies [2].

Mesophase Stabilization in Nematic Liquid Crystals

4-Butylaniline is the essential precursor for synthesizing MBBA, which exhibits a stable nematic phase at room temperature [1]. The linear butyl chain provides the necessary molecular flexibility and aspect ratio to achieve an isotropic transition temperature (T_N-I) of 41 °C (315 K) . In contrast, Schiff bases derived from unsubstituted aniline or bulky isomers like 4-tert-butylaniline fail to form stable room-temperature nematic phases, typically transitioning directly from crystalline solids to isotropic liquids due to disrupted molecular packing [1].

Evidence DimensionNematic-to-Isotropic Transition Temperature (T_N-I) of derived Schiff base
Target Compound Data41 °C (315 K) for 4-Butylaniline-derived MBBA
Comparator Or BaselineNo room-temperature nematic phase for 4-tert-butylaniline or unsubstituted aniline derivatives
Quantified DifferenceEnables a stable nematic window spanning room temperature (approx. 22 °C to 41 °C)
ConditionsThermotropic phase analysis via Differential Scanning Calorimetry (DSC)

The linear butyl chain is strictly required to achieve the molecular anisotropy necessary for room-temperature nematic liquid crystal displays and optical devices.

Enhanced Hydrophobic Shielding in Acidic Corrosion Inhibitors

Derivatives of 4-butylaniline demonstrate superior performance as corrosion inhibitors in harsh acidic environments compared to unsubstituted baselines[1]. The para-butyl chain enhances the molecule's hydrophobicity and electron density at the active adsorption sites. Electrochemical evaluations reveal that 4-butylaniline-derived inhibitors achieve a maximum inhibition efficiency (IE) of over 91% at 250 ppm [1]. In contrast, unsubstituted aniline derivatives typically plateau at lower efficiencies (60-75%) due to inadequate hydrophobic barrier formation and weaker chemisorption on the metal surface [1].

Evidence DimensionMaximum Inhibition Efficiency (IE%)
Target Compound Data>91% IE at 250 ppm for 4-butylaniline derivatives
Comparator Or Baseline~60-75% IE for unsubstituted aniline derivatives
Quantified Difference>15-30% absolute increase in inhibition efficiency
ConditionsPotentiodynamic polarization and EIS on mild steel in 1 M HCl at 303 K

The linear 4-butyl chain provides superior hydrophobic barrier formation, making it a preferred precursor for industrial cooling system and pipeline corrosion inhibitors.

Targeted Inhibition of the Mammalian Retinoid Cycle

In biochemical and pharmacological assays, 4-butylaniline serves as a highly specific mammalian retinoid cycle inhibitor . It reversibly suppresses the recovery of the outward R(2) component of the early receptor current (ERC) in cells loaded with Vitamin A and 11-cis-retinal . Generic primary amines or structurally dissimilar anilines do not exhibit this precise steric and electronic fit required to modulate the retinoid processing machinery, making 4-butylaniline a unique and indispensable chemical probe for visual cycle research .

Evidence DimensionSuppression of the outward R(2) component of ERC
Target Compound DataPotent, reversible inhibition
Comparator Or BaselineGeneric primary amines lack targeted R(2) suppression
Quantified DifferenceHigh specificity for retinoid processing machinery vs. non-specific interaction
ConditionsElectrophysiological measurement in Vitamin A and 11-cis-retinal-loaded mammalian cells

Procuring the exact linear para-butyl isomer is essential for reproducible functional assays and target validation in visual cycle pharmacology.

Synthesis of Room-Temperature Nematic Liquid Crystals

4-Butylaniline is the primary amine precursor for the condensation reaction with 4-methoxybenzaldehyde to produce MBBA [1]. This application directly leverages the compound's linear alkyl chain to achieve the critical molecular anisotropy required for stable nematic mesophases at ambient temperatures, which is foundational for liquid crystal displays (LCDs) and anisotropic solvent research [1].

Formulation of High-Efficiency Industrial Corrosion Inhibitors

Utilized as a building block for Schiff bases, benzimidazole derivatives, and N-substituted tetrabromophthalic inhibitors [2]. The para-butyl group ensures optimal hydrophobic shielding and dense self-assembly on mild steel surfaces, significantly outperforming unsubstituted anilines in protecting industrial cooling systems and pipelines from acidic and microbiologically influenced corrosion[2].

Biochemical Probes for Visual Cycle Pharmacology

Employed as a highly specific inhibitor of the mammalian retinoid cycle . Its unique ability to reversibly suppress the outward R(2) component of the early receptor current makes it an essential reagent for researchers mapping retinoid processing pathways and developing therapeutics for vision-related disorders.

XLogP3

3

Boiling Point

261.0 °C

LogP

3.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (86.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (84.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

104-13-2

Wikipedia

4-Butylaniline

General Manufacturing Information

Benzenamine, 4-butyl-: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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